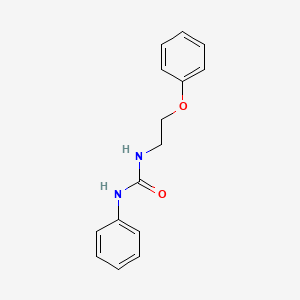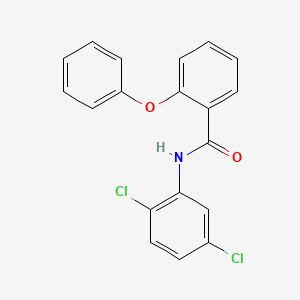![molecular formula C19H19Cl2NO2 B4783524 2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride](/img/structure/B4783524.png)
2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride
Vue d'ensemble
Description
2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride is a chemical compound that belongs to the class of furan derivatives
Méthodes De Préparation
The synthesis of 2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the furan ring.
Amination: The furan derivative is then reacted with an amine to introduce the methylamino group.
Formation of the final product: The final step involves the reaction of the intermediate with phenylethanol under suitable conditions to form the desired compound.
Industrial production methods often involve optimization of these steps to enhance yield and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents include halogens, acids, and bases.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating infections and other diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride can be compared with other furan derivatives, such as:
2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol: Similar structure but with a different position of the chlorine atom, leading to variations in reactivity and biological activity.
2-[[5-(4-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol: Another positional isomer with distinct properties.
Furan derivatives with different substituents: These compounds can have varying biological activities and applications depending on the nature and position of the substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
2-[[5-(2-chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2.ClH/c20-17-9-5-4-8-16(17)19-11-10-15(23-19)12-21-13-18(22)14-6-2-1-3-7-14;/h1-11,18,21-22H,12-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBQZUSHFIABEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=CC=CC=C3Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4783443.png)
![1-(1-adamantyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4783456.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4783465.png)

![3-isobutyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4783471.png)
![2,3,4,5,6-pentafluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B4783479.png)
![methyl 2-[(2-ethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4783485.png)
![4-[4-(DIFLUOROMETHYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER](/img/structure/B4783493.png)
![2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyridine](/img/structure/B4783500.png)
![3,5-DIMETHYL-N~4~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4783504.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-6-methylpyrimidin-4-amine](/img/structure/B4783525.png)



